(rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine
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Overview
Description
2-chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine is a chemical compound with the molecular formula C8H10ClNO2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methoxypyridine with a methylsulfinylmethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the methylsulfinylmethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-methoxy-4-methylpyridine
- 2-chloro-4-methoxypyridine
- 2-chloro-6-methoxy-4-methoxymethylpyridine
Uniqueness
2-chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10ClNO2S |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
2-chloro-6-methoxy-4-(methylsulfinylmethyl)pyridine |
InChI |
InChI=1S/C8H10ClNO2S/c1-12-8-4-6(5-13(2)11)3-7(9)10-8/h3-4H,5H2,1-2H3 |
InChI Key |
CFXZJNZZIBIFIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)CS(=O)C)Cl |
Origin of Product |
United States |
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